N-(2-cyanophenyl)-2-fluorobenzamide
Description
N-(2-cyanophenyl)-2-fluorobenzamide is a benzamide derivative featuring a fluorinated aromatic ring and a 2-cyanophenyl substituent on the amide nitrogen. The compound combines the electronic effects of fluorine (electron-withdrawing) and a cyano group (strong electron-withdrawing and polar), which may influence its physicochemical properties, crystal packing, and biological activity.
Properties
Molecular Formula |
C14H9FN2O |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H9FN2O/c15-12-7-3-2-6-11(12)14(18)17-13-8-4-1-5-10(13)9-16/h1-8H,(H,17,18) |
InChI Key |
ADOWVOMZRBHGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 2-aminobenzonitrile (1.0 equiv) is dissolved in anhydrous pyridine under argon. 2-Fluorobenzoyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at 80°C for 14–20 hours. Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction. Key parameters include:
-
Temperature : 80°C ensures complete conversion without nitrile hydrolysis.
-
Solvent : Pyridine’s basicity suppresses side reactions, but dimethylformamide (DMF) or toluene may substitute with adjusted stoichiometry.
-
Workup : The crude product is diluted with dichloromethane, washed sequentially with 2 M HCl (to remove unreacted acyl chloride) and saturated NaHCO₃ (to eliminate residual pyridine), then dried over Na₂SO₄.
Yield : 64–69% after recrystallization from ethanol.
Alternative Synthesis via In Situ Generation of 2-Fluorobenzoyl Chloride
For laboratories lacking pre-synthesized 2-fluorobenzoyl chloride, an in situ protocol using 2-fluorobenzoic acid and thionyl chloride (SOCl₂) is viable.
Stepwise Procedure
-
Chlorination : 2-Fluorobenzoic acid (1.0 equiv) is refluxed with SOCl₂ (2.0 equiv) in toluene for 3 hours, yielding 2-fluorobenzoyl chloride. Excess SOCl₂ is removed under reduced pressure.
-
Acylation : The crude acyl chloride is reacted with 2-aminobenzonitrile in pyridine at 80°C, following the method in Section 1.
Advantages : Eliminates the need for acyl chloride storage.
Challenges : Requires strict anhydrous conditions to prevent hydrolysis.
Base-Promoted Coupling in Non-Pyridine Media
A Cs₂CO₃-mediated coupling strategy, originally developed for quinazolinone synthesis, adapts well to N-(2-cyanophenyl)-2-fluorobenzamide preparation.
Experimental Protocol
2-Aminobenzonitrile (1.0 equiv), 2-fluorobenzoic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv) are combined in DMF at 120°C for 12 hours. The base activates the carboxylic acid via deprotonation, facilitating direct acylation without isolating the acyl chloride.
Key Observations :
-
Reaction Efficiency : 70–75% yield after column chromatography (hexane/ethyl acetate = 10:1).
-
Byproducts : Trace amounts of quinazolinones may form via intramolecular cyclization but are separable via chromatography.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Nitrile Hydrolysis : Prolonged heating or acidic conditions may convert the nitrile to a carboxylic acid. Using anhydrous solvents and limiting reaction time mitigates this.
-
Ortho-Fluorine Steric Effects : The 2-fluorine’s steric bulk may slow acylation. Increasing reaction temperature to 90°C or using excess acyl chloride (1.3 equiv) improves conversion .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products
Oxidation: Formation of 2-cyanobenzoic acid.
Reduction: Formation of 2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-cyanophenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Cyano Groups
Fluorinated Analogs :
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) and N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) exhibit planar aromatic rings (interplanar angles <1°) and 1D amide–amide hydrogen bonding along crystal axes. Intramolecular N–H···F interactions (2.12–2.75 Å) and weak C–H···F/O contacts stabilize their structures .
- Crystallographic Trends : Fluorine substituents promote C–F···C ring-stacking interactions (3.15–3.40 Å) and R22(12) synthons involving C–F and N–H groups .
Cyano-Substituted Analogs:
- The cyano group’s strong electron-withdrawing nature may enhance dipole interactions and alter hydrogen-bonding patterns. For example, in (R)-N-(1-((2-cyanophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-fluorobenzamide (), the cyano group likely participates in polar interactions absent in fluorine analogs.
Key Differences :
- Hydrogen Bonding: Fluorine primarily engages in weak C–H···F and N–H···F interactions, while the cyano group may act as a hydrogen-bond acceptor via its lone pairs .
Structural and Crystallographic Analysis
Fluorinated Benzamides :
- Fo23 and Fo24 crystallize in space group Pn with similar unit cell parameters (e.g., Fo24: a = 5.12 Å, b = 14.18 Å, c = 8.72 Å). Their RMSD is 0.02 Å, highlighting structural similarity despite differing fluorine positions .
- Halo-Substituted Analogs :
- XEHZOD (2-chloro-N-(4-chloro-2-fluorophenyl)benzamide) crystallizes in Pna2₁ with Cl substituents, leading to distinct packing due to larger van der Waals radii of Cl vs. F .
- ZAJWUF (2-bromo-N-(2,4-dichlorophenyl)benzamide) adopts space group Pbca, demonstrating how heavier halogens disrupt isostructurality .
Cyano-Substituted Benzamides:
- Limited data exist, but the cyano group’s linear geometry and polarity may favor different packing motifs. For example, in related compounds, cyano groups form C≡N···H–N hydrogen bonds (∼2.2 Å), which are stronger than C–H···F interactions .
Data Tables
Table 1: Structural Comparison of Selected Benzamides
Biological Activity
N-(2-cyanophenyl)-2-fluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyano group attached to a phenyl ring, which is further linked to a fluorobenzamide moiety. The presence of the cyano and fluorine groups enhances its chemical properties, influencing both reactivity and biological interactions. The molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique electronic properties conferred by the fluorine atom increase the compound's binding affinity to various biological targets, potentially leading to inhibition or modulation of their activities.
Biological Activities
-
Antitumor Activity :
- This compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their ability to inhibit growth in various cancer cell lines, with IC50 values indicating significant cytotoxicity.
- A study reported that compounds with similar structures exhibited IC50 values ranging from 3.13 to 16.48 μM against cancer cells, suggesting that modifications in the structure can enhance antitumor efficacy .
-
Antimicrobial Activity :
- Preliminary investigations indicate that this compound may possess antimicrobial properties. Certain derivatives have demonstrated effectiveness against bacterial strains, although further studies are required to elucidate the mechanisms involved .
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their effects on biological activity:
| Modification | Biological Activity | Notes |
|---|---|---|
| Fluorine Substitution | Enhanced binding affinity | Increases lipophilicity and metabolic stability |
| Cyano Group | Improved antitumor activity | Contributes to electronic properties |
| Amide Bond | Essential for biological activity | Common in pharmaceuticals; enhances interactions |
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on Antitumor Efficacy : A recent investigation utilized xenograft models to assess the antitumor effects of this compound derivatives. Results indicated that certain analogs significantly reduced tumor size compared to controls, demonstrating potential for therapeutic application .
- Anti-inflammatory Research : In vitro assays utilizing RAW 264.7 murine macrophages revealed that specific derivatives exhibited notable anti-inflammatory effects by inhibiting nitric oxide production, suggesting a pathway for further development in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-cyanophenyl)-2-fluorobenzamide with high purity?
The synthesis typically involves coupling 2-fluoro benzoyl chloride with 2-cyanophenylamine. A method adapted from similar benzamide derivatives uses 2-fluoro benzoyl chloride and triethylamine in dichloromethane under inert conditions (e.g., nitrogen atmosphere). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity. Reaction monitoring by TLC or HPLC ensures intermediate quality .
Q. How can researchers optimize reaction yields for this compound?
Yield optimization requires precise stoichiometric ratios (1:1.05 molar ratio of amine to acyl chloride) and controlled temperatures (0–5°C during acyl chloride addition). Catalytic use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) enhances coupling efficiency. Solvent selection (e.g., dichloromethane or THF ) and inert conditions minimize side reactions like hydrolysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR to confirm aromatic proton environments and amide bond formation.
- FT-IR : Peaks at ~1680–1700 cm (C=O stretch) and ~2200 cm (C≡N stretch).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
Discrepancies in spectral data (e.g., split NMR peaks) may arise from rotational isomers; variable-temperature NMR or DFT calculations can resolve these .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved?
Single-crystal X-ray diffraction often reveals disorder in fluorinated benzamides due to rotational flexibility. SHELX-90 with phase annealing algorithms improves model refinement by iteratively minimizing R-factors. For example, a 150 K dataset reduces thermal motion artifacts, and partial occupancy refinement accounts for disordered fluorine or cyanophenyl groups .
Q. What computational methods predict the bioactivity of derivatives?
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites.
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
- QSAR Models : Train on datasets of similar fluorobenzamides to correlate substituent effects (e.g., cyano vs. methoxy) with activity .
Q. How do structural modifications impact biological activity?
Pharmacophore fusion strategies (e.g., adding heterocyclic moieties) enhance interactions with biological targets. For example, replacing the cyanophenyl group with a thiophene-furan hybrid (as in related compounds) improved antileukemic activity by 30% in preliminary assays. Systematic SAR studies should test substitutions at the fluorine and cyano positions while monitoring logP and solubility .
Q. What methodologies address contradictions in spectroscopic vs. crystallographic data?
Discrepancies between solution-state NMR and solid-state crystal structures often arise from conformational flexibility . Use CP-MAS C NMR to compare solid-state conformations with X-ray data. For example, if NMR suggests a planar amide bond but crystallography shows a twisted conformation, this indicates dynamic behavior in solution .
Methodological Challenges and Solutions
Q. How to purify this compound from byproducts?
- Continuous Flow Reactors : Minimize side products via precise residence time control.
- Preparative HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase.
- Crystallization : Ethanol/water (3:1) yields needle-like crystals; monitor for polymorphs .
Q. What strategies validate the compound’s mechanism of action in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
